Biotin-PEG(4)-SS-Alkyne

Solubility Bioconjugation PEGylation

Biotin-PEG(4)-SS-Alkyne (CAS: 1260247-54-8) is a heterobifunctional, cleavable biotinylation reagent designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound integrates four functional modules: a biotin moiety for high-affinity streptavidin binding, a linear tetra(ethylene glycol) (PEG4) spacer that confers aqueous solubility and minimizes steric hindrance, a central disulfide bond (-SS-) that enables controlled, reductive cleavage, and a terminal alkyne handle for bioorthogonal click chemistry.

Molecular Formula C29H49N5O8S3
Molecular Weight 691.9 g/mol
Cat. No. B12396440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG(4)-SS-Alkyne
Molecular FormulaC29H49N5O8S3
Molecular Weight691.9 g/mol
Structural Identifiers
SMILESC#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C29H49N5O8S3/c1-2-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-3-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24-,28-/m0/s1
InChIKeyGWOIFEYTEHHIJC-QONNDPFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG(4)-SS-Alkyne: A Cleavable Bioorthogonal Probe for Targeted Bioconjugation and Affinity Enrichment


Biotin-PEG(4)-SS-Alkyne (CAS: 1260247-54-8) is a heterobifunctional, cleavable biotinylation reagent designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The compound integrates four functional modules: a biotin moiety for high-affinity streptavidin binding, a linear tetra(ethylene glycol) (PEG4) spacer that confers aqueous solubility and minimizes steric hindrance, a central disulfide bond (-SS-) that enables controlled, reductive cleavage, and a terminal alkyne handle for bioorthogonal click chemistry .

Why Generic Biotin-PEG4-Alkyne Probes Fail to Meet Requirements for Reversible Bioconjugation and Intracellular Payload Release


Simple substitution with a non-cleavable analog, such as Biotin-PEG4-alkyne, is insufficient for workflows requiring reversible labeling or native-state elution of captured biomolecules. The Biotin-Streptavidin interaction, characterized by an extremely high affinity (Kd ~10⁻¹⁵ M), makes dissociation under non-denaturing conditions impractical, often necessitating harsh elution protocols that compromise protein integrity and co-elute contaminants [1]. Biotin-PEG(4)-SS-Alkyne addresses this limitation through its integrated disulfide bond, which is specifically cleaved under mild reducing conditions (e.g., 2% β-mercaptoethanol, 50 mM DTT), enabling the selective and efficient release of the captured target while leaving only a small, defined molecular fragment (188 Da) on the labeled biomolecule [2].

Quantitative Performance Benchmarks for Biotin-PEG(4)-SS-Alkyne: A Comparative Analysis of Solubility, Cleavage Efficiency, and Conformational Freedom


Aqueous Solubility and Formulation Flexibility Enabled by the PEG4 Spacer

Biotin-PEG(4)-SS-Alkyne demonstrates enhanced solubility and handling characteristics compared to its non-PEGylated analog, Biotin-SS-Alkyne. The PEG4 spacer arm confers sufficient hydrophilicity for direct dissolution in aqueous media, as indicated by its water solubility of <1 mg/mL, which is suitable for preparing concentrated stock solutions for biological assays [1]. In contrast, the absence of a PEG spacer in Biotin-SS-Alkyne is expected to result in significantly lower water solubility, potentially limiting its utility in aqueous reaction environments without the addition of organic co-solvents like DMSO . The solubility of Biotin-PEG(4)-SS-Alkyne in DMSO is also reported to be >10 mM, facilitating the preparation of concentrated stock solutions for click chemistry protocols [2].

Solubility Bioconjugation PEGylation

Quantitative Efficiency of Reductive Cleavage for Native Protein Elution

The disulfide bond in Biotin-PEG(4)-SS-Alkyne (probe 14b) undergoes efficient cleavage under mild reducing conditions. In a model system using a GFP protein, treatment with 2% β-mercaptoethanol (HOCH₂CH₂SH) for 1 hour resulted in >97% cleavage, leaving only 2.4 ± 0.3% of the biotin signal remaining on the protein, as measured by streptavidin blotting [1]. This performance is directly comparable to the azide-functional analog (probe 14a), which also showed 2.4 ± 0.3% biotin remaining under identical conditions [1]. In contrast, a non-cleavable analog like Biotin-PEG4-alkyne offers no mechanism for mild elution, typically requiring harsh denaturation (e.g., boiling in SDS) which can compromise protein integrity and co-elute non-specifically bound proteins.

Proteomics Affinity Purification Cleavable Linker

Extended PEG4 Spacer Arm Minimizes Steric Hindrance in Avidin Binding Assays

The PEG4 spacer arm (comprising four ethylene glycol units) provides a longer and more flexible tether compared to compounds with shorter or no PEG linkers. This extended conformation reduces steric hindrance between the target biomolecule and the streptavidin binding pocket, which is known to be crucial for efficient capture in affinity purification assays [1]. While the exact binding kinetics for Biotin-PEG(4)-SS-Alkyne are not explicitly reported, class-level inference from the literature indicates that a PEG4 spacer (approximately 18 atoms in length) is sufficient to overcome the steric constraints often observed with shorter linkers (e.g., PEG2 or a simple alkyl chain), thereby maximizing the efficiency of biomolecule capture on streptavidin-coated surfaces .

Avidin-Biotin Binding Assay Development Steric Hindrance

Primary Application Scenarios for Biotin-PEG(4)-SS-Alkyne Based on Validated Performance Metrics


Native Elution of Protein Complexes for Affinity Purification-Mass Spectrometry (AP-MS)

In proteomics, Biotin-PEG(4)-SS-Alkyne is ideal for workflows requiring gentle elution of biotinylated protein complexes from streptavidin resins. The >97% cleavage efficiency under mild reducing conditions (2% β-mercaptoethanol) allows for the recovery of intact, native protein assemblies, which is essential for subsequent functional assays or native mass spectrometry analysis [1]. This avoids the denaturation and co-elution of contaminants associated with boiling in SDS, a common limitation of non-cleavable biotin probes.

Site-Specific Conjugation of Payloads to Antibodies for ADC Research

As a heterobifunctional linker, this compound is used in the design and synthesis of antibody-drug conjugates (ADCs). The alkyne group enables efficient CuAAC conjugation to azide-modified antibodies or payloads, while the cleavable disulfide bond is designed to release the cytotoxic payload upon exposure to the reducing environment of the endosome or cytoplasm, a strategy validated in the literature for disulfide-based linkers . The PEG4 spacer improves the solubility of the conjugate, a critical parameter for in vivo applications.

Metabolic Labeling and Enrichment of Nascent Proteins (BONCAT)

In Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), cells are fed with an alkyne-bearing amino acid (e.g., L-homopropargylglycine). The alkyne-labeled, newly synthesized proteins can then be selectively conjugated to Biotin-PEG(4)-SS-Alkyne via CuAAC click chemistry, enabling their subsequent enrichment on streptavidin beads [2]. The cleavable disulfide bond is then used for the specific and gentle elution of the nascent proteome, facilitating its identification and quantification by mass spectrometry.

Functionalization and Controlled Release from Nanoparticle Surfaces

The compound is employed to functionalize the surface of nanoparticles or hydrogels with biotin. The PEG4 spacer reduces non-specific adsorption, while the cleavable disulfide bond provides a mechanism for the controlled, reductive release of attached biomolecules or therapeutics in intracellular environments where glutathione (GSH) levels are elevated (e.g., 1-10 mM in the cytosol vs. 2-20 µM in the extracellular space) [3]. This is a key design principle for stimuli-responsive drug delivery systems.

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